Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a chemical compound with the molecular formula C12H12N4O4. This compound is known for its unique structure, which includes a benzoate ester linked to a 1,2,4-oxadiazole ring through a carbamoyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
It’s known that the compound is considered hazardous and may cause respiratory irritation , suggesting that it may interact with the respiratory system.
Biochemical Pathways
Given its potential respiratory effects , it may influence pathways related to respiratory function.
Result of Action
It’s known that the compound may cause respiratory irritation , suggesting that it may have some impact at the cellular level in the respiratory system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with benzoic acid derivative: The oxadiazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole or benzoate derivatives.
Scientific Research Applications
Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is unique due to the presence of both the oxadiazole ring and the carbamoyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-15-11(20-16-8)7-14-12(17)9-3-5-10(6-4-9)13(18)19-2/h3-6H,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCOKBIZQKJXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.